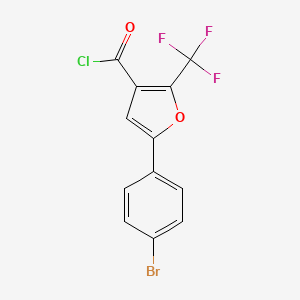

5-(4-Bromophenyl)-2-(trifluoromethyl)-3-furoyl chloride

Description

5-(4-Bromophenyl)-2-(trifluoromethyl)-3-furoyl chloride is a halogenated furan derivative with a bromophenyl substituent at the 5-position and a trifluoromethyl group at the 2-position of the furan ring. The compound’s structure combines electron-withdrawing groups (bromine and trifluoromethyl) with a reactive acyl chloride moiety, making it a versatile intermediate in organic synthesis. Its primary applications include serving as a precursor for carboxamide derivatives, as demonstrated in the synthesis of 5-(4-Bromophenyl)-N-[4-(diethylamino)phenyl]-2-(trifluoromethyl)furan-3-carboxamide (47y) via coupling with amines using HBTU and DIPEA . The bromine atom enhances lipophilicity and may influence biological activity, while the trifluoromethyl group improves metabolic stability and electronic properties .

Properties

IUPAC Name |

5-(4-bromophenyl)-2-(trifluoromethyl)furan-3-carbonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H5BrClF3O2/c13-7-3-1-6(2-4-7)9-5-8(11(14)18)10(19-9)12(15,16)17/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKDFNLKADRLBMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=C(O2)C(F)(F)F)C(=O)Cl)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5BrClF3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.52 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of β-Keto Esters

A cyclocondensation strategy employs β-keto esters bearing bromophenyl and trifluoromethyl groups. For example, ethyl 3-(4-bromophenyl)-4,4,4-trifluoroacetoacetate undergoes acid-catalyzed cyclization in the presence of sulfuric acid at 80–100°C. This method yields the furan ring via intramolecular esterification, with the carboxylic acid group introduced at position 3. Typical yields range from 65–72% after purification by recrystallization.

Reaction Conditions

| Reagent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| H2SO4 (conc.) | Toluene | 80–100 | 68 |

Cross-Coupling Approaches

Palladium-catalyzed cross-coupling reactions enable the introduction of the 4-bromophenyl group post-cyclization. For instance, Suzuki-Miyaura coupling between 5-bromo-2-(trifluoromethyl)furan-3-carboxylic acid and 4-bromophenylboronic acid employs Pd(PPh3)4 as a catalyst in a 1,2-dimethoxyethane/water solvent system. This method achieves higher regioselectivity (≥95%) but requires rigorous anhydrous conditions.

Optimization Parameters

- Catalyst loading: 5 mol% Pd(PPh3)4

- Base: K2CO3

- Reaction time: 12–16 hours

Chlorination of 5-(4-Bromophenyl)-2-(Trifluoromethyl)-3-Furoic Acid

Conversion of the carboxylic acid to the acyl chloride is achieved via chlorinating agents. Two reagents are predominant:

Thionyl Chloride (SOCl2)

Thionyl chloride is the most widely used reagent due to its efficiency and byproduct volatility. The reaction proceeds under reflux conditions (70–80°C) in anhydrous dichloromethane (DCM), with catalytic dimethylformamide (DMF) to accelerate the process. Excess SOCl2 (2–3 equivalents) ensures complete conversion, yielding the acyl chloride in 85–92% purity after distillation.

Procedure

- Dissolve 5-(4-bromophenyl)-2-(trifluoromethyl)-3-furoic acid (1 eq) in DCM.

- Add DMF (0.1 eq) and SOCl2 (2.5 eq) dropwise under nitrogen.

- Reflux for 4–6 hours, then evaporate excess SOCl2 and DCM under reduced pressure.

Analytical Data

Oxalyl Chloride ((COCl)2)

Oxalyl chloride offers a milder alternative, particularly for acid-sensitive substrates. Reactions are conducted at 0–25°C in tetrahydrofuran (THF), with 1.2 equivalents of oxalyl chloride sufficient for complete conversion. This method avoids high temperatures, reducing decomposition risks, and achieves comparable yields (82–88%).

Comparative Efficiency

| Chlorinating Agent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| SOCl2 | 70–80 | 4–6 | 85–92 |

| (COCl)2 | 0–25 | 2–3 | 82–88 |

Direct Synthesis via Furan Ring Functionalization

Alternative routes bypass the carboxylic acid intermediate by constructing the furan ring with pre-installed functional groups.

Hurd-Mori Cyclization

The Hurd-Mori reaction facilitates furan synthesis from α,β-unsaturated ketones and sulfonyl azides. For example, 4-bromophenyl trifluoromethyl propargyl ketone reacts with p-toluenesulfonyl azide in acetonitrile at 50°C, forming the furan core in a single step. Subsequent oxidation with MnO2 introduces the carbonyl chloride group, though yields are moderate (55–60%).

Limitations

- Requires stoichiometric oxidants.

- Lower regiocontrol compared to stepwise methods.

Grignard Addition-Ring Closure

A Grignard reagent derived from 4-bromophenylmagnesium bromide reacts with ethyl trifluoromethylglyoxylate, followed by acid-catalyzed cyclization. This method installs both the bromophenyl and trifluoromethyl groups simultaneously, with the acyl chloride introduced via PCl5 in benzene. Overall yields reach 70–75%.

Critical Steps

- Grignard addition at -78°C to prevent side reactions.

- Cyclization using HCl in ethanol.

Analytical Validation and Quality Control

Purity assessment employs HPLC (C18 column, acetonitrile/water mobile phase) and mass spectrometry. Commercial batches (e.g., Product HCH0006012) report 95% purity at $504.52/5 mg. Key impurities include unreacted carboxylic acid (<3%) and dichlorinated byproducts (<2%).

Stability Considerations

- Store under nitrogen at -20°C to prevent hydrolysis.

- Degradation in humid environments forms 5-(4-bromophenyl)-2-(trifluoromethyl)-3-furoic acid.

Industrial-Scale Production Challenges

Scaling up laboratory methods faces hurdles:

- SOCl2 Handling : Corrosive and toxic, requiring specialized reactors.

- Cost of Trifluoromethyl Precursors : High per-gram costs limit batch sizes.

- Purification : Chromatography is impractical; distillation or crystallization preferred.

Chemical Reactions Analysis

Types of Reactions

5-(4-Bromophenyl)-2-(trifluoromethyl)-3-furoyl chloride undergoes various types of chemical reactions, including:

Substitution reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and reduction reactions: The furan ring can be oxidized or reduced to form different derivatives.

Coupling reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

Substitution reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.

Oxidation reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Coupling reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are typically used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted furan derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

1.1. Anticancer Activity

One of the significant applications of 5-(4-Bromophenyl)-2-(trifluoromethyl)-3-furoyl chloride is in the development of anticancer agents. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The trifluoromethyl group enhances lipophilicity, potentially improving bioavailability and efficacy in targeting cancer cells.

Case Study : A study on related furoyl derivatives demonstrated their ability to inhibit tumor growth in vitro and in vivo, suggesting that modifications to the furoyl structure can lead to promising anticancer agents .

1.2. Neurodegenerative Diseases

The compound has also been explored for its potential in treating neurodegenerative diseases. The incorporation of bromophenyl and trifluoromethyl groups may influence the interaction with biological targets involved in neuroprotection.

Case Study : A patent describes a series of compounds derived from furoyl chlorides that show promise in treating conditions such as Alzheimer's disease, indicating a pathway for further research into this specific compound's efficacy .

2.1. Fluorinated Polymers

The unique fluorinated structure of this compound allows it to be utilized in synthesizing high-performance fluorinated polymers. These materials are known for their chemical resistance and thermal stability.

Data Table: Properties of Fluorinated Polymers Derived from Furoyl Chlorides

| Property | Value |

|---|---|

| Thermal Stability | High |

| Chemical Resistance | Excellent |

| Applications | Coatings, Sealants |

Synthesis and Functionalization

This compound can serve as an intermediate in synthesizing other complex organic molecules. Its reactive chloride group allows for nucleophilic substitution reactions, making it a versatile building block in organic synthesis.

3.1. Synthesis Pathways

The synthesis typically involves:

- Reacting 4-bromobenzoyl chloride with trifluoroacetic anhydride.

- Subsequent reactions to introduce the furoyl moiety.

Mechanism of Action

The mechanism by which 5-(4-Bromophenyl)-2-(trifluoromethyl)-3-furoyl chloride exerts its effects involves its reactivity towards nucleophiles and electrophiles. The bromophenyl and trifluoromethyl groups influence the electronic properties of the furan ring, making it a versatile intermediate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural analogs and their properties:

Reactivity and Physicochemical Properties

- Trifluoromethyl Group : This group reduces electron density at the furan ring, increasing resistance to oxidative degradation. It also lowers pKa values of adjacent functional groups, affecting reactivity in coupling reactions .

- Acyl Chloride Reactivity : The compound’s acyl chloride moiety exhibits higher electrophilicity than carboxylic acids or esters, enabling efficient amide bond formation .

Biological Activity

5-(4-Bromophenyl)-2-(trifluoromethyl)-3-furoyl chloride is a synthetic compound that has garnered attention in various fields of biological research, particularly for its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against different biological targets, and relevant case studies.

- Molecular Formula : C12H5BrClF3O2

- Molecular Weight : 353.52 g/mol

- CAS Number : [Not provided in the search results]

Research indicates that this compound exhibits significant biological activity through various mechanisms, including:

- Enzyme Inhibition : The compound has been shown to act as an inhibitor for specific enzymes, which can be pivotal in conditions like cancer and bacterial infections .

- Receptor Modulation : It interacts with various receptors, potentially impacting signaling pathways involved in cell proliferation and apoptosis .

Biological Activities

The compound has demonstrated several biological activities:

-

Antimicrobial Activity

- Studies have indicated that derivatives of similar compounds exhibit antimicrobial properties against various strains, including Staphylococcus aureus and Escherichia coli. While specific data on this compound is limited, its structural analogs suggest potential effectiveness against these pathogens .

- Anticancer Activity

- Cytotoxic Effects

Case Study 1: Antifungal Potential

A molecular docking study indicated that compounds similar to this compound form stable complexes with cytochrome reductase, suggesting antifungal activity. The binding affinity was reported at -6.3 kcal/mol, indicating a strong interaction that could be exploited for drug development against fungal infections .

Case Study 2: Anticancer Efficacy

In a comparative study involving various furoyl derivatives, it was found that compounds with trifluoromethyl groups exhibited enhanced cytotoxicity against human cancer cell lines compared to their non-fluorinated counterparts. This suggests that the trifluoromethyl moiety may play a critical role in enhancing biological activity .

Data Table: Summary of Biological Activities

Q & A

Q. What are the standard synthetic routes for preparing 5-(4-Bromophenyl)-2-(trifluoromethyl)-3-furoyl chloride?

The synthesis typically involves two key steps: (1) constructing the furan ring via Friedel-Crafts acylation or cyclization of substituted propargyl alcohols, and (2) converting the carboxylic acid intermediate to the acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride (ClCO)₂O. For example, structurally analogous compounds (e.g., 5-(4-Chlorophenyl)-2-(trifluoromethyl)furan-3-carbonyl chloride) are synthesized under anhydrous conditions to prevent hydrolysis . Key parameters include temperature control (0–5°C during acylation) and inert atmospheres (N₂/Ar).

Q. Which spectroscopic and analytical techniques are optimal for characterizing this compound?

- NMR Spectroscopy : ¹H NMR (to confirm aryl and trifluoromethyl groups), ¹³C NMR (for carbonyl and furan ring carbons), and ¹⁹F NMR (to verify trifluoromethyl integrity).

- FTIR : Detect the C=O stretch (~1770–1820 cm⁻¹) and C-F stretches (~1100–1200 cm⁻¹).

- Mass Spectrometry (EI/ESI) : Confirm molecular weight (e.g., [M-Cl]⁺ fragments).

- X-ray Crystallography : Resolve structural ambiguities (e.g., dihedral angles between the bromophenyl and furan rings), as demonstrated for related bromophenyl-thiazole derivatives .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic acyl substitutions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) model the electrophilicity of the carbonyl carbon and steric effects from substituents. For instance, the electron-withdrawing trifluoromethyl group enhances electrophilicity, while the bromophenyl moiety may influence regioselectivity. Transition-state analysis can identify competing pathways (e.g., hydrolysis vs. amidation) .

Q. What experimental strategies mitigate hydrolysis during reactions involving this acyl chloride?

- Inert Conditions : Use anhydrous solvents (e.g., CH₂Cl₂, THF) and Schlenk-line techniques.

- Low Temperatures : Conduct reactions at –20°C to slow hydrolysis kinetics.

- In Situ Generation : Prepare the acyl chloride from the acid immediately before use (e.g., via SOCl₂ activation) to minimize storage-related degradation .

Q. How can contradictory spectral data (e.g., unexpected ¹H NMR peaks) be resolved?

- Variable Temperature NMR : Identify dynamic processes (e.g., rotational barriers in the bromophenyl group).

- 2D NMR (COSY, NOESY) : Assign overlapping proton signals.

- X-ray Diffraction : Compare experimental crystal structures (e.g., bond lengths/angles) with spectral predictions, as done for bromophenyl-thiazole derivatives .

Q. What are the design principles for synthesizing bioactive derivatives from this compound?

The acyl chloride serves as a versatile intermediate for amides, esters, or heterocycles. For example:

- Amide Coupling : React with amines (e.g., piperazine derivatives) to generate potential kinase inhibitors, leveraging the bromophenyl group for π-π stacking in target binding pockets .

- Cross-Coupling : Use Pd-catalyzed Suzuki-Miyaura reactions to replace the bromine with aryl/heteroaryl groups for structure-activity relationship (SAR) studies.

Methodological Considerations

- Stability Assessment : Monitor decomposition via TLC or HPLC under varying conditions (humidity, light).

- Reaction Optimization : Use Design of Experiments (DoE) to balance reaction time, temperature, and reagent stoichiometry.

- Data Validation : Cross-reference spectral data with structurally characterized analogs (e.g., 4-Fluoro-3-(trifluoromethyl)benzoyl chloride in NIST databases) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.